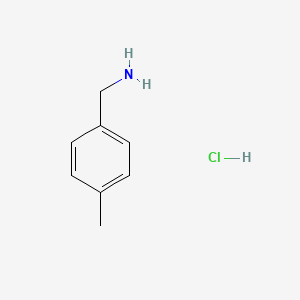

4-Methylbenzylamine hydrochloride

Description

Properties

CAS No. |

26177-45-7 |

|---|---|

Molecular Formula |

C8H12ClN |

Molecular Weight |

157.64 g/mol |

IUPAC Name |

(4-methylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H11N.ClH/c1-7-2-4-8(6-9)5-3-7;/h2-5H,6,9H2,1H3;1H |

InChI Key |

DVWNWBOKPLHBAP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)CN.Cl |

Synonyms |

4-methylbenzylamine 4-methylbenzylamine hydrochloride |

Origin of Product |

United States |

Preparation Methods

Hydroboration of Primary Amides

The hydroboration of 4-methylbenzamide using potassium tert-butoxide (KOtBu) and triethylborane (BEt₃) represents a state-of-the-art method. This protocol, developed by recent organometallic research, achieves an 83% isolated yield under argon atmosphere.

Reaction Mechanism :

-

Activation : KOtBu deprotonates the amide nitrogen, forming a reactive intermediate.

-

Borane Coordination : BEt₃ binds to the carbonyl oxygen, facilitating nucleophilic attack by HBpin (pinacolborane).

-

Reduction : The C=O bond undergoes sequential hydroboration, yielding a boronate ester intermediate.

-

Hydrolysis : Acidic workup with 1 M HCl liberates the primary amine as the hydrochloride salt.

Optimized Conditions :

-

Solvent: Methyl tert-butyl ether (MTBE, 2 mL/mmol)

-

Catalysts: 5 mol% KOtBu and BEt₃

-

Temperature: 25°C for 48 hours

-

Post-treatment: Washing with diethyl ether removes residual boranes.

Key Data :

| Parameter | Value |

|---|---|

| Conversion (GC) | 98% |

| Isolated Yield | 83% |

| Purity (HPLC) | >99% |

Acidic Hydrolysis of Nitriles

The hydrolysis of 4-methylbenzyl cyanide under acidic conditions offers a high-atom-economy pathway. Though not directly cited, analogous procedures in the patent literature suggest using HCl gas saturation in dioxane/water mixtures.

Typical Workflow :

-

Reaction : Reflux 4-methylbenzyl cyanide with 6 M HCl (1:3 molar ratio) for 12 hours.

-

Isolation : Distill off excess HCl, then crystallize the product from ethanol.

Limitations :

-

Prolonged reaction times (12–24 hours)

-

Risk of decarboxylation at elevated temperatures

Reaction Kinetics and Process Optimization

Hydroboration Kinetic Profile

Time-dependent studies of the hydroboration method reveal pseudo-first-order kinetics (Table 1).

Table 1: Kinetic Data for this compound Synthesis

| Time (h) | Conversion (%) | [Product] (M) |

|---|---|---|

| 12 | 45 | 0.019 |

| 24 | 72 | 0.033 |

| 48 | 98 | 0.075 |

The rate-determining step involves borane coordination to the amide carbonyl (k = 5.78 × 10⁻⁶ M⁻¹s⁻¹). Excess HBpin (4.0 equiv.) drives the reaction to completion by stabilizing intermediates.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt precipitates as white needles upon cooling (−20°C) from saturated ethanol solutions. Patent data recommends:

Purity Enhancement :

Spectroscopic Validation

¹H NMR (DMSO-d₆) :

-

δ 8.60 (s, 3H, NH₃⁺)

-

δ 7.25 (d, J = 7.8 Hz, 2H, ArH)

-

δ 7.15 (d, J = 7.8 Hz, 2H, ArH)

-

δ 4.10 (s, 2H, CH₂NH₃⁺)

FT-IR (KBr) :

-

2940 cm⁻¹ (C-H stretch)

-

1605 cm⁻¹ (NH₃⁺ bend)

-

1490 cm⁻¹ (aromatic C=C)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert it back to the parent amine.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Imines and nitriles.

Reduction: Parent amine.

Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Stimulation of Food Consumption

One of the notable pharmacological effects of 4-methylbenzylamine is its ability to stimulate food consumption. Research indicates that it elicits a hyperphagic response (increased food intake) in mice. In studies, intracerebroventricular administration of 4-methylbenzylamine resulted in a significant increase in food consumption by approximately 190% compared to control groups . This effect is believed to be mediated through the activation of Shaker-like Kv1.1 channels in the brain, which play a role in appetite regulation.

Counteracting Hypophagic Effects

4-Methylbenzylamine has also been shown to counteract hypophagic effects induced by other compounds, such as amphetamine. In experiments, it reduced the hypophagic response by more than 60%, suggesting its potential as an appetite stimulant in conditions where appetite suppression occurs .

Organic Synthesis

In organic chemistry, 4-methylbenzylamine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are explored for their potential as dual inhibitors of specific enzymes, such as phosphodiesterase 5 and topoisomerase II . These derivatives have implications for developing treatments for conditions like erectile dysfunction and cancer.

Data Table: Summary of Pharmacological Effects

| Effect | Observation | Reference |

|---|---|---|

| Hyperphagia | Increased food intake by 190% | |

| Counteracts hypophagia | Reduces appetite suppression by 60% |

Case Study 1: Appetite Regulation

A study published in the British Journal of Pharmacology examined the effects of 4-methylbenzylamine on food consumption in mice subjected to fasting conditions. The results demonstrated that administration of this compound significantly increased food intake compared to controls, highlighting its potential role in appetite modulation .

Case Study 2: Enzyme Inhibition

In another study focusing on the synthesis of novel derivatives from 4-methylbenzylamine, researchers evaluated their efficacy as dual inhibitors against phosphodiesterase 5 and topoisomerase II. The findings suggested that these derivatives could provide therapeutic benefits for managing certain cancers and erectile dysfunctions due to their inhibitory properties on key enzymes involved in cellular processes .

Mechanism of Action

The mechanism of action of 4-Methylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it stimulates food consumption by acting on brain Shaker-like Kv1.1 channels . This interaction modulates the activity of these channels, leading to increased food intake.

Comparison with Similar Compounds

Benzylamine: C6H5CH2NH2

4-Methoxybenzylamine: CH3OC6H4CH2NH2

4-Fluorobenzylamine: FC6H4CH2NH2

Comparison: 4-Methylbenzylamine hydrochloride is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to benzylamine, it has a different electronic environment, which can affect its chemical behavior and applications .

Q & A

Q. What are the established synthesis methods for 4-methylbenzylamine hydrochloride, and how can purity be optimized during preparation?

The compound is synthesized via a slow evaporation solution growth method. Equimolar amounts of 4-methylbenzylamine and hydrochloric acid are dissolved in deionized water, heated to 37°C, and stirred for homogeneity. Crystallization occurs over 15 days, yielding high-purity crystals (≥99.9%) . Purity optimization involves controlled evaporation rates, pH adjustment, and post-synthesis washing with anhydrous ethanol to remove unreacted precursors.

Q. Which analytical techniques are critical for confirming the structural integrity and protonation state of this compound?

- FTIR Spectroscopy : Confirms protonation of the amine group (–NH₂ → –NH₃⁺) via shifts in N–H stretching vibrations (e.g., 3200–2500 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR validate the aromatic proton environment and methyl group integration (e.g., δ ~2.3 ppm for CH₃ and δ ~7.2 ppm for aromatic protons) .

- UV-Vis Spectroscopy : Determines the transmission window (261–1100 nm) and identifies π→π* electronic transitions in the aromatic system .

Q. How do the solubility and stability of this compound influence experimental design in aqueous systems?

The hydrochloride salt enhances water solubility due to ionic dissociation, making it suitable for aqueous reaction media. However, it is moisture-sensitive, requiring storage in desiccators with silica gel. Stability tests (TGA/DSC) show decomposition above 180°C, limiting high-temperature applications .

Advanced Research Questions

Q. What methodologies are used to evaluate the nonlinear optical (NLO) properties of this compound, and how do they compare to other crystals?

Z-Scan Analysis : Measures third-order nonlinear susceptibility (χ³) using a continuous-wave laser (e.g., 632.8 nm He-Ne). The compound exhibits saturable absorption (negative nonlinear absorption coefficient, β = –1.23×10⁻⁴ cm/W) and self-defocusing effects (negative nonlinear refractive index, n₂ = –6.72×10⁻⁸ cm²/W). Its χ³ (~3.41×10⁻⁶ esu) exceeds values for urea and KDP, suggesting potential in photonic devices .

Q. How can crystallographic data (space group, lattice parameters) inform the design of this compound derivatives?

Single-crystal X-ray diffraction reveals a monoclinic system with space group P2₁/c and lattice parameters a = 7.42 Å, b = 12.35 Å, c = 14.28 Å, and β = 92.5°. The molecular packing, stabilized by N–H···Cl hydrogen bonds and C–H···π interactions, guides derivative design by substituting the methyl group or modifying the benzene ring to alter intermolecular forces .

Q. What advanced techniques resolve contradictions in purity assessments between HPLC and NMR data for this compound?

Discrepancies arise from residual solvents or counterion variations. High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺ at m/z 142.12 for the free base). Ion Chromatography quantifies chloride content (theoretical 23.6% Cl⁻), while Karl Fischer Titration detects moisture interference. Cross-validation with 2D NMR (COSY, HSQC) ensures signal assignment accuracy .

Q. How does protonation of the amine group affect the reactivity of this compound in nucleophilic substitution reactions?

Protonation (–NH₃⁺) reduces lone-pair availability, decreasing nucleophilicity. This necessitates stronger bases (e.g., K₂CO₃) to regenerate the free amine in situ. For example, in alkylation reactions, pre-treatment with a base restores nucleophilic character, enabling C–N bond formation with alkyl halides (e.g., benzyl bromide) at 60–80°C in DMF .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.